Ethyl 5-hydroxynicotinate

Description

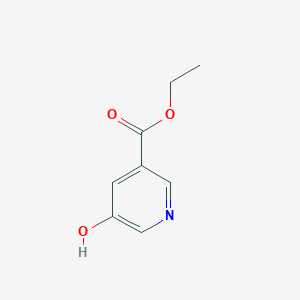

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-hydroxypyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-12-8(11)6-3-7(10)5-9-4-6/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFDNUOROKFFJLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358682 | |

| Record name | ethyl 5-hydroxynicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>25.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660873 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

59288-38-9 | |

| Record name | ethyl 5-hydroxynicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 5-Hydroxynicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary and potential synthetic pathways for ethyl 5-hydroxynicotinate (CAS: 59288-38-9), a valuable pyridine-based building block in medicinal chemistry and drug development. This document details experimentally verified protocols, quantitative data, and theoretical routes for its synthesis, offering researchers a robust resource for its preparation.

Primary Synthesis Pathway: Fischer Esterification of 5-Hydroxynicotinic Acid

The most direct and well-documented method for synthesizing this compound is the Fischer esterification of commercially available 5-hydroxynicotinic acid. This acid-catalyzed reaction with ethanol is efficient and yields the desired product in high purity.

Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

-

5-Hydroxynicotinic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Saturated aqueous sodium bicarbonate solution

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

To a dry 200 mL single-necked flask equipped with a magnetic stir bar, add 5.01 g (36.0 mmol) of 5-hydroxynicotinic acid.

-

Add 20 mL (343 mmol) of absolute ethanol to create a white suspension.

-

Carefully add 2.0 mL (37.5 mmol) of concentrated sulfuric acid in two portions over one minute while stirring.

-

Attach a reflux condenser and heat the mixture to reflux using an oil bath set at 100 °C. The suspension will gradually dissolve to form a clear, brown solution.

-

Maintain the reflux for 4 hours, monitoring the reaction progress via thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly add saturated aqueous sodium bicarbonate solution to neutralize the sulfuric acid until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 5-Hydroxynicotinic acid | [1] |

| Reagents | Absolute ethanol, Sulfuric acid | [1] |

| Reaction Time | 4 hours | [1] |

| Reaction Temperature | 100 °C (Reflux) | [1] |

| Yield | 72-76% | [1] |

| Purity | 97.9% (by qNMR) | [1] |

| Melting Point | 135–136 °C | [1] |

Reaction Pathway Diagram

Caption: Fischer esterification of 5-hydroxynicotinic acid.

Alternative Synthetic Pathways

While Fischer esterification is the most straightforward route, other pathways can be considered, particularly if starting materials are constrained or alternative substitution patterns are desired in related analogs.

Synthesis via Diazotization of 5-Aminonicotinic Acid

This pathway involves the conversion of an amino group to a hydroxyl group via a diazonium salt intermediate. This is a common transformation in aromatic chemistry.

This theoretical protocol is based on general procedures for the diazotization of aminopyridines.[2][3]

Materials:

-

Ethyl 5-aminonicotinate

-

Sodium nitrite

-

Sulfuric acid (aqueous solution)

-

Ice

Procedure:

-

Dissolve ethyl 5-aminonicotinate in a cooled (0-5 °C) aqueous sulfuric acid solution.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

-

After the addition is complete, stir the mixture at 0-5 °C for 30 minutes.

-

To facilitate hydrolysis of the diazonium salt, the solution can be gently warmed or added to a hot aqueous solution. The evolution of nitrogen gas will be observed.

-

Once the reaction is complete (cessation of gas evolution), cool the mixture and neutralize it with a suitable base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify by column chromatography or recrystallization.

Caption: Synthesis via diazotization of ethyl 5-aminonicotinate.

Hypothetical Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a powerful multi-component reaction for creating pyridine rings.[4][5] A hypothetical route to this compound could involve the condensation of an aldehyde, a β-ketoester, and an amino-containing reactant that would introduce the hydroxyl functionality at the desired position.

This theoretical protocol is based on the general principles of the Hantzsch pyridine synthesis.

Materials:

-

Ethyl 3-amino-4-hydroxycrotonate (or a protected version)

-

Ethyl propiolate

-

Formaldehyde (or an equivalent)

-

Ammonia or ammonium acetate

-

Oxidizing agent (e.g., manganese dioxide or ferric chloride)

-

Ethanol

Procedure:

-

Combine ethyl 3-amino-4-hydroxycrotonate, ethyl propiolate, and formaldehyde in ethanol.

-

Add a catalytic amount of ammonia or ammonium acetate.

-

Heat the mixture to reflux and monitor the formation of the dihydropyridine intermediate by TLC.

-

After the initial condensation is complete, add an oxidizing agent to the reaction mixture to facilitate the aromatization to the pyridine ring.

-

Continue to heat until the oxidation is complete.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Work up the residue by partitioning between water and an organic solvent.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Caption: Hypothetical Hantzsch synthesis pathway.

Summary and Conclusion

This guide has detailed the primary, experimentally verified synthesis of this compound via Fischer esterification, providing a reliable and high-yielding protocol. Additionally, two plausible alternative pathways, through diazotization and a hypothetical Hantzsch synthesis, have been presented to offer researchers conceptual breadth for analog synthesis or when faced with different starting material availability. The provided experimental details, quantitative data, and pathway diagrams serve as a comprehensive resource for the synthesis of this important heterocyclic intermediate.

References

- 1. orgsyn.org [orgsyn.org]

- 2. US6710180B2 - Diazonium salts which are intermediates for 3-substituted pyridines - Google Patents [patents.google.com]

- 3. portal.tpu.ru [portal.tpu.ru]

- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 5. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

An In-Depth Technical Guide to Ethyl 5-hydroxynicotinate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-hydroxynicotinate, a pyridine derivative, holds interest within the scientific community for its potential applications in medicinal chemistry and drug development. Its structure, combining a pyridine ring with a hydroxyl and an ethyl ester functional group, makes it a versatile scaffold for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, alongside an exploration of its putative biological significance.

Chemical Properties and Structure

This compound is a heterocyclic aromatic compound with the molecular formula C₈H₉NO₃.[1] Its chemical identity is well-defined by several key descriptors.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₃ | PubChem[1] |

| Molecular Weight | 167.16 g/mol | PubChem[1] |

| IUPAC Name | ethyl 5-hydroxypyridine-3-carboxylate | PubChem[1] |

| SMILES | CCOC(=O)C1=CC(=CN=C1)O | PubChem[1] |

| InChI Key | LFDNUOROKFFJLE-UHFFFAOYSA-N | PubChem[1] |

| Solubility | >25.1 µg/mL (at pH 7.4) | PubChem[1] |

| CAS Number | 59288-38-9 | PubChem[1] |

Structure Visualization

The chemical structure of this compound is depicted below. The molecule consists of a pyridine ring substituted at the 3-position with an ethoxycarbonyl group and at the 5-position with a hydroxyl group.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and purification of this compound are not abundantly available in the public domain, a standard approach would involve the Fischer esterification of 5-hydroxynicotinic acid.

Synthesis via Fischer Esterification

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[2][3] For the synthesis of this compound, 5-hydroxynicotinic acid would be reacted with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[2][3]

Reaction:

5-hydroxynicotinic acid + ethanol ⇌ this compound + water

General Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-hydroxynicotinic acid in an excess of absolute ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a suitable base, such as sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

A patent for the synthesis of the related compound, ethyl nicotinate, describes a similar process involving the reaction of nicotinic acid with absolute ethanol in toluene using a solid acid catalyst.[4] The reaction is carried out at 50-65°C, followed by reflux to remove water.[4]

Workflow for Synthesis and Purification

The logical workflow for the synthesis and purification of this compound is illustrated below.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of specific studies detailing the biological activity and signaling pathway involvement of this compound. However, the broader class of nicotinic acid derivatives has been extensively studied and is known to interact with various biological targets.

Nicotinic acid (niacin) itself is a well-known lipid-lowering agent that acts on the nicotinic acid receptor GPR109A (HM74A).[5] Derivatives of nicotinic acid have been explored for a range of therapeutic applications, including as anticancer and antioxidant agents.[1] Some nicotinic acid derivatives have shown potential as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis.[1]

Given its structural similarity to nicotinic acid, it is plausible that this compound could exhibit activity at nicotinic acid receptors or other related cellular targets. However, without specific experimental data, any discussion of its biological role remains speculative.

Hypothetical Signaling Pathway Involvement

Based on the known pharmacology of related compounds, a hypothetical signaling pathway that could be modulated by this compound or its derivatives might involve G-protein coupled receptors (GPCRs) like the nicotinic acid receptor.

Conclusion

This compound is a well-characterized small molecule with potential for further investigation in the field of drug discovery. While its synthesis can be reasonably predicted based on established esterification methods, a significant gap exists in the understanding of its biological activity. Future research should focus on the in-vitro and in-vivo evaluation of this compound to elucidate its pharmacological profile and potential therapeutic applications. The information presented in this guide serves as a foundational resource for researchers and scientists interested in exploring the chemical and biological landscape of this compound.

References

- 1. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]

- 5. Nicotinic acid receptor subtypes and their ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of Ethyl 5-hydroxynicotinate

An in-depth analysis of the compound specified by CAS number 59288-38-9 reveals a notable discrepancy with the requested topic "5-(4-chlorobutyl)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione". The CAS number 59288-38-9 is unequivocally identified as Ethyl 5-hydroxynicotinate . The provided chemical name describes a different molecule, a pyrimidinetrione derivative.

This report will proceed by focusing on the verified compound associated with the provided CAS number, this compound. Currently, publicly available scientific literature and databases primarily categorize this compound as a chemical building block or intermediate for synthesis, with limited information on its specific biological activities or mechanisms of action in the context of drug development.

This compound is an organic compound with the following key identifiers and properties, summarized for clarity.

| Property | Value |

| CAS Number | 59288-38-9 |

| Molecular Formula | C₈H₉NO₃[1] |

| Molecular Weight | 167.16 g/mol [1] |

| IUPAC Name | This compound[2] |

| Synonyms | 5-Hydroxy-nicotinic acid ethyl ester, 5-Hydroxypyridine-3-carboxylic acid ethyl ester, Ethyl 5-hydroxypyridine-3-carboxylate |

| Physical Form | Off-white powder[3] |

| InChI Key | LFDNUOROKFFJLE-UHFFFAOYSA-N[1][2] |

Synthesis Protocol

The synthesis of this compound can be achieved through the esterification of 5-Hydroxynicotinic acid.

Experimental Protocol: Esterification of 5-Hydroxynicotinic Acid

A common method for the synthesis of this compound involves the reaction of 5-Hydroxynicotinic acid with ethanol.

-

Reactants :

-

5-Hydroxynicotinic acid (CAS 27828-71-3)

-

Anhydrous Ethanol (CAS 64-17-5)

-

Acid catalyst (e.g., sulfuric acid)

-

-

Procedure :

-

Dissolve 5-Hydroxynicotinic acid in a surplus of anhydrous ethanol.[3]

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress via thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent to yield crude this compound.

-

Purify the crude product by recrystallization or column chromatography.

-

The following diagram illustrates the workflow of this synthesis process.

Caption: General workflow for the synthesis of this compound.

Biological Context and Potential Applications

While specific biological activity data for this compound is sparse, its precursor, 5-Hydroxynicotinic acid, is known to be an analog of nicotinic acid (Vitamin B3). 5-Hydroxynicotinic acid has been utilized in research as an inhibitor to study platelet metabolism and as a compound to investigate the hydroxylation mechanism of certain enzymes.[4] As a derivative, this compound serves as a valuable intermediate in the synthesis of more complex molecules that may possess biological activity.[5]

The relationship between the precursor and its synthetic product is depicted in the following logical diagram.

Caption: Synthetic relationship and potential utility of this compound.

Safety Information

It is imperative for researchers and laboratory professionals to adhere to safety guidelines when handling this compound.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |

| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 (Exclamation Mark) | Warning | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[2] |

| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[2] |

| Respiratory Tract Irritation | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[2] |

Precautionary Statements : P261, P271, P280, P305+P351+P338[1][2]

References

An In-depth Technical Guide to the Solubility of Ethyl 5-hydroxynicotinate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-hydroxynicotinate is a pyridine derivative of significant interest in medicinal chemistry and drug development, serving as a versatile building block for the synthesis of a wide array of pharmaceutical compounds. A fundamental physicochemical property that governs its utility in synthesis, formulation, and biological screening is its solubility in various organic solvents. The solubility of an active pharmaceutical ingredient (API) or intermediate can profoundly impact reaction kinetics, purification strategies, and the ultimate bioavailability of a drug product.

Data Presentation: A Framework for In-house Solubility Determination

Given the scarcity of publicly available quantitative solubility data for this compound in organic solvents, a template for systematic data collection is provided below. Researchers are encouraged to use this structure to record their experimental findings, thereby building a valuable internal database for this compound.

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used | Observations |

| Methanol | 25 | Shake-Flask | |||

| Ethanol | 25 | Shake-Flask | |||

| Isopropanol | 25 | Shake-Flask | |||

| Acetone | 25 | Shake-Flask | |||

| Acetonitrile | 25 | Shake-Flask | |||

| Dichloromethane | 25 | Shake-Flask | |||

| Tetrahydrofuran | 25 | Shake-Flask | |||

| N,N-Dimethylformamide | 25 | Shake-Flask | |||

| Dimethyl Sulfoxide | 25 | Shake-Flask | |||

| User-defined solvent |

Experimental Protocols for Solubility Determination

The determination of solubility is a critical step in the characterization of any compound intended for pharmaceutical use. The following are detailed methodologies for key experiments to ascertain the solubility of this compound.

Equilibrium Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility. It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.

Methodology:

-

Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a constant temperature shaker or rotator. The temperature should be precisely controlled, typically at 25 °C or 37 °C for pharmaceutical applications.

-

Agitation: Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solid remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Subsequently, separate the saturated solution from the excess solid by centrifugation or filtration. Filtration should be performed using a filter that does not adsorb the solute.

-

Quantification: Accurately dilute an aliquot of the clear, saturated supernatant with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Kinetic Solubility Determination: Turbidimetric Method

Kinetic solubility is a measure of the concentration at which a compound precipitates from a solution when added from a concentrated stock solution. This method is often used in high-throughput screening settings.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a highly solubilizing solvent, such as dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the organic solvent of interest.

-

Precipitation Induction: The addition of the anti-solvent (the organic solvent in which solubility is being tested) will cause the compound to precipitate once its solubility limit is exceeded.

-

Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength.

-

Data Analysis: The kinetic solubility is determined as the concentration at which the first sign of precipitation (a significant increase in turbidity) is observed.

Visualizations: Workflows and Influencing Factors

To further aid in the understanding of solubility determination and its context, the following diagrams are provided.

Caption: A generalized workflow for determining the equilibrium solubility of a compound using the shake-flask method.

Caption: A diagram illustrating the key factors that can influence the solubility of a solid compound in a solvent.

Spectroscopic Data for Ethyl 5-hydroxynicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 5-hydroxynicotinate. Due to the limited availability of public experimental spectra, this guide presents predicted spectroscopic data obtained from computational models. These predictions are valuable for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 8.54 | d | 1 | H-2 |

| 8.29 | d | 1 | H-6 |

| 7.45 | t | 1 | H-4 |

| 5.40 | s (broad) | 1 | -OH |

| 4.40 | q | 2 | -CH₂- |

| 1.40 | t | 3 | -CH₃ |

d: doublet, t: triplet, q: quartet, s: singlet

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Type |

| 165.8 | C=O (ester) |

| 152.1 | C-5 |

| 145.3 | C-2 |

| 138.9 | C-6 |

| 124.7 | C-3 |

| 118.6 | C-4 |

| 61.5 | -CH₂- |

| 14.3 | -CH₃ |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (phenolic) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2980-2850 | Medium | C-H stretch (aliphatic) |

| 1730-1715 | Strong | C=O stretch (ester) |

| 1600-1450 | Medium-Strong | C=C stretch (aromatic) |

| 1300-1000 | Strong | C-O stretch (ester and phenol) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 167 | 100 | [M]⁺ (Molecular Ion) |

| 139 | 65 | [M - C₂H₄]⁺ |

| 122 | 80 | [M - OCH₂CH₃]⁺ |

| 94 | 40 | [M - COOCH₂CH₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

-

¹H NMR Parameters: A spectral width of 0-12 ppm is typically used. The data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Parameters: A spectral width of 0-200 ppm is used. Proton decoupling is applied to simplify the spectrum to single lines for each carbon atom. A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

-

Data Processing: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS). For direct infusion, dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Electron Ionization (EI) is a common technique for small organic molecules. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using spectroscopic techniques.

Caption: Workflow for Spectroscopic Identification.

An In-depth Technical Guide to the Synthesis of Ethyl 5-hydroxynicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic route to Ethyl 5-hydroxynicotinate, a valuable building block in pharmaceutical and chemical research. This document details the key starting materials, experimental protocols, and quantitative data associated with the synthesis, presented in a clear and accessible format for laboratory and development professionals.

Introduction

This compound, also known as 5-Hydroxypyridine-3-carboxylic acid ethyl ester, is a pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a functionalized pyridine ring, serves as a versatile scaffold for the synthesis of a wide array of more complex molecules with potential therapeutic applications. A reliable and well-documented synthetic pathway is crucial for its consistent supply in research and development settings.

Primary Synthetic Pathway: Fischer Esterification of 5-Hydroxynicotinic Acid

The most direct and widely utilized method for the preparation of this compound is the Fischer esterification of 5-Hydroxynicotinic acid.[1] This acid-catalyzed reaction involves the treatment of the carboxylic acid with ethanol in the presence of a strong acid catalyst, typically sulfuric acid.

Reaction Scheme

Caption: Fischer Esterification of 5-Hydroxynicotinic Acid.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from 5-Hydroxynicotinic acid, based on a representative experimental protocol.[1]

| Parameter | Value |

| Starting Material | 5-Hydroxynicotinic acid |

| Reagents | Absolute Ethanol, Sulfuric Acid |

| Reaction Time | 7 hours |

| Reaction Temperature | Reflux |

| Product Yield | 73% |

| Product Purity | Not specified, but isolated as a white powder |

| Molecular Formula | C₈H₉NO₃[2][3] |

| Molecular Weight | 167.16 g/mol [2][3] |

Detailed Experimental Protocol

The following protocol is adapted from a verified synthetic procedure.[1]

Materials:

-

5-Hydroxynicotinic acid (1.0 equiv)

-

Absolute ethanol (9.5 equiv)

-

Concentrated sulfuric acid (1.0 equiv)

-

Ethyl acetate

-

Sodium bicarbonate (saturated aqueous solution)

-

Sodium sulfate (anhydrous)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a single-necked recovery flask, add 5-Hydroxynicotinic acid.

-

Add absolute ethanol to the flask, resulting in a white suspension.

-

Carefully add concentrated sulfuric acid to the stirred suspension.

-

Heat the reaction mixture to reflux and maintain for 7 hours.

-

After cooling to room temperature, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. A white solid may precipitate during this step.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (4 x 50 mL for a 5.01 g scale reaction).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent by rotary evaporation.

-

Further dry the resulting solid under high vacuum to yield this compound as a white powder.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 5-Hydroxynicotinic acid via Fischer esterification is a robust and well-established method. The procedure offers a good yield and a straightforward workup, making it suitable for both small-scale research and larger-scale production. The availability of the starting material and the simplicity of the reaction conditions contribute to its practicality in various drug development and chemical synthesis endeavors.

References

The Versatile Scaffold: Unlocking the Therapeutic Potential of Ethyl 5-Hydroxynicotinate in Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals

Ethyl 5-hydroxynicotinate, a pyridine-based organic compound, is emerging as a valuable and versatile scaffold in medicinal chemistry. Its unique structural features, including a reactive hydroxyl group and an ester moiety on a pyridine ring, offer multiple points for chemical modification, making it an attractive starting point for the synthesis of a diverse range of biologically active molecules. This in-depth technical guide explores the core applications of this compound, presenting key quantitative data, detailed experimental protocols, and a visual representation of its role in constructing novel therapeutic agents. The primary focus will be on its promising application in the development of cardioprotective and antioxidant agents, with additional insights into its potential as a scaffold for enzyme inhibitors and other therapeutic classes.

Core Chemical Properties and Synthesis

This compound (PubChem CID: 910016) is a stable, crystalline solid with the molecular formula C₈H₉NO₃.[1] Its structure combines a pyridine ring, a hydroxyl group at the 5-position, and an ethyl ester at the 3-position, providing a rich chemical landscape for synthetic transformations.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the esterification of 5-hydroxynicotinic acid. A typical protocol is as follows:

Experimental Protocol: Esterification of 5-Hydroxynicotinic Acid

-

Reagents: 5-Hydroxynicotinic acid, absolute ethanol, toluene, and a solid acid catalyst (e.g., HND230).[2]

-

Procedure:

-

In a four-necked flask, add 5-hydroxynicotinic acid, a molar excess of absolute ethanol (e.g., 2 equivalents), and toluene.[2]

-

Add the solid acid catalyst (0.01-0.1 times the weight of the nicotinic acid).[2]

-

Slowly heat the mixture to 55-65°C and stir for 3-6 hours.[2]

-

Increase the temperature to reflux to remove water via a Dean-Stark apparatus. The reaction is complete when no more water separates.[2]

-

Cool the reaction mixture to room temperature.

-

Filter to recover the solid acid catalyst.[2]

-

The filtrate is subjected to vacuum distillation to remove toluene, yielding the crude this compound.[2]

-

The crude product can be further purified by recrystallization or column chromatography.

-

Workflow for the Synthesis of this compound

Application in Cardioprotective and Antioxidant Agents

A significant area of interest for derivatives of the 5-hydroxynicotinate scaffold is in the development of cardioprotective and antioxidant drugs. Research has shown that salts of 5-hydroxynicotinic acid, such as potassium 5-hydroxynicotinate (SSC-77) and magnesium 5-hydroxynicotinate (SSC-497), exhibit notable protective effects on cardiac tissue in preclinical models.[1][3][4][5]

These compounds are thought to exert their effects by mitigating oxidative stress, a key pathological factor in conditions like doxorubicin-induced cardiomyopathy and ischemia-reperfusion injury.[1][3] The proposed mechanism involves the reduction of lipid peroxidation and the preservation of myocardial integrity.[1][3]

Quantitative Data on Cardioprotective Effects

The following table summarizes the quantitative data from a study on the cardioprotective effects of 5-hydroxynicotinic acid derivatives in a rat model of ischemia-reperfusion injury.[3]

| Compound | Concentration | % Reduction in KFK-MB | % Reduction in LDH |

| SSC-77 | 10⁻⁶ mol/l | 47% | 21.8% |

| SSC-497 | 10⁻⁶ mol/l | 39% | 19.6% |

KFK-MB (Creatine Kinase-MB) and LDH (Lactate Dehydrogenase) are biomarkers of myocardial damage.

Experimental Protocol for Evaluating Cardioprotective Activity (Isolated Rat Heart Model)

This protocol is based on the hypo-reperfusion model described in the literature.[3][4][5]

-

Animal Model: Male Wistar rats.

-

Heart Isolation:

-

Anesthetize the rat and perform a thoracotomy.

-

Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

-

Cannulate the aorta and mount the heart on a Langendorff apparatus for retrograde perfusion.

-

-

Perfusion Protocol:

-

Perfuse the heart with Krebs-Henseleit buffer gassed with 95% O₂ and 5% CO₂ at a constant pressure.

-

Allow the heart to stabilize for a period (e.g., 20 minutes).

-

Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).

-

Initiate reperfusion with the buffer containing the test compound (e.g., SSC-77 or SSC-497 at 10⁻⁶ mol/l) or vehicle control for a specified duration (e.g., 120 minutes).[3]

-

-

Data Collection:

-

Continuously monitor cardiac function parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow.

-

Collect the coronary effluent at different time points during reperfusion to measure the levels of cardiac injury markers (KFK-MB and LDH) using commercially available ELISA kits.[3]

-

At the end of the experiment, homogenize the ventricular tissue to measure markers of oxidative stress, such as malondialdehyde (MDA) and diene conjugates (DC).[3]

-

Signaling Pathway: Mitigation of Oxidative Stress

The cardioprotective effects of 5-hydroxynicotinic acid derivatives are linked to their ability to counteract oxidative stress. The following diagram illustrates the proposed mechanism.

Potential as a Scaffold for Enzyme Inhibitors

The pyridine ring is a well-established pharmacophore in the design of various enzyme inhibitors, particularly kinase inhibitors.[6][7] The structural features of this compound make it a suitable starting point for the synthesis of kinase inhibitors. The hydroxyl group can be functionalized to introduce moieties that interact with the hinge region of the kinase active site, while the pyridine nitrogen can form crucial hydrogen bonds.

While specific examples of kinase inhibitors directly synthesized from this compound with detailed IC50 values are not yet widely published, the general principle of using substituted pyridines in kinase inhibitor design is well-documented.

General Workflow for Developing Kinase Inhibitors from this compound

Future Directions and Conclusion

This compound represents a promising and underexplored scaffold in medicinal chemistry. The demonstrated cardioprotective and antioxidant activities of its derivatives warrant further investigation, including the synthesis and evaluation of the ethyl ester analogs and a deeper exploration of the underlying molecular mechanisms.

Furthermore, its potential as a building block for other classes of therapeutic agents, such as kinase inhibitors and GPCR ligands, should be systematically explored. The development of diverse chemical libraries based on the this compound core, coupled with high-throughput screening, could lead to the discovery of novel drug candidates for a wide range of diseases.

References

- 1. Derivatives of 5-hydroxynicotinic Acid: New Compounds with Cardioprotective Action [wisdomlib.org]

- 2. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]

- 3. wisdomlib.org [wisdomlib.org]

- 4. Derivatives of 5-hydroxynicotinic Acid: New Compounds with Cardioprotective Action | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]

- 5. researchgate.net [researchgate.net]

- 6. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Biological Evaluation of Ethyl 5-Hydroxynicotinate Derivatives: A Technical Guide for Drug Discovery Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Biological Screening, and Potential Therapeutic Applications of Novel Ethyl 5-Hydroxynicotinate Derivatives.

This technical guide provides a comprehensive overview of the synthesis and biological evaluation of this compound derivatives, a class of compounds with emerging potential in cancer therapy. This document details experimental protocols for the derivatization of the core scaffold, presents quantitative biological activity data, and explores the putative signaling pathways through which these compounds may exert their effects.

Introduction: The Therapeutic Potential of Nicotinic Acid Scaffolds

Nicotinic acid and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Modifications of the nicotinic acid scaffold have led to the development of compounds with a range of therapeutic applications. Notably, the pyridine-based structure is a key feature in several approved drugs, including VEGFR-2 inhibitors like sorafenib. This has spurred further investigation into novel substituted pyridines, such as derivatives of this compound, as potential anticancer agents. The hydroxyl group at the 5-position offers a strategic point for chemical modification, allowing for the synthesis of a library of ether derivatives with varied biological activities.

Synthesis of this compound Derivatives

The core structure, this compound, serves as the starting material for the synthesis of a variety of derivatives. The primary route for derivatization involves the O-alkylation of the phenolic hydroxyl group.

General Experimental Protocol: O-Alkylation of this compound

This protocol outlines a general procedure for the synthesis of ethyl 5-alkoxynicotinate derivatives via Williamson ether synthesis.

Materials:

-

This compound

-

Appropriate alkyl or benzyl halide (e.g., benzyl bromide)

-

Potassium carbonate (K₂CO₃) or other suitable base

-

N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Ethyl acetate

-

Hexanes

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1 equivalent) in DMF, add potassium carbonate (1.5-2 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add the desired alkyl or benzyl halide (1.1-1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired ethyl 5-alkoxynicotinate derivative.

Workflow for the Synthesis of Ethyl 5-Alkoxynicotinate Derivatives:

Biological Screening and Activity

A growing body of evidence suggests that derivatives of nicotinic acid and nicotinamide exhibit significant anticancer properties. These compounds have been shown to inhibit key signaling pathways involved in tumor growth and proliferation, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, and to induce apoptosis in cancer cells.

In Vitro Cytotoxicity

The cytotoxic effects of newly synthesized nicotinamide derivatives have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized below.

| Compound | HCT-116 (Colon Cancer) IC₅₀ (µM) | HepG-2 (Liver Cancer) IC₅₀ (µM) |

| D-1 | 3.08 | 4.09 |

| A-1 | 19.6 | 15.9 |

| B-1 | 34.9 | 18.07 |

| C-6 | 25.8 | 17.5 |

| Sorafenib | 7.28 | 5.28 |

| Table 1: Cytotoxic activity of selected nicotinamide derivatives against HCT-116 and HepG-2 cancer cell lines.[1] |

VEGFR-2 Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of this receptor is a validated strategy in cancer therapy. Several nicotinamide derivatives have demonstrated potent inhibitory activity against VEGFR-2.

| Compound | VEGFR-2 IC₅₀ (nM) |

| 6 | 60.83 |

| 10 | 63.61 |

| 7 | 129.30 |

| Sorafenib | 53.65 |

| Table 2: In vitro VEGFR-2 enzyme inhibitory activity of selected nicotinamide derivatives.[2] |

Signaling Pathways and Mechanism of Action

The anticancer effects of this compound derivatives and related nicotinamides are believed to be mediated through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.

Inhibition of VEGFR-2 Signaling

As demonstrated by the enzymatic assays, these compounds can directly inhibit the kinase activity of VEGFR-2. This inhibition blocks the downstream signaling cascade that promotes endothelial cell proliferation and migration, thereby suppressing angiogenesis.

Induction of Apoptosis

Several nicotinamide derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells. The apoptotic process can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway.

Studies on active nicotinamide compounds have shown an increase in the levels of pro-apoptotic proteins such as Bax and a decrease in the anti-apoptotic protein Bcl-2.[1] Furthermore, an increase in the activity of executioner caspases, such as caspase-8, has been observed, indicating the involvement of the apoptotic cascade.[1]

Conclusion and Future Directions

The synthesis and biological evaluation of this compound derivatives represent a promising avenue for the discovery of novel anticancer agents. The amenability of the core structure to chemical modification allows for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. The demonstrated activity of related nicotinamides against key cancer targets like VEGFR-2 and their ability to induce apoptosis underscore the therapeutic potential of this scaffold.

Future research should focus on the synthesis of a broader range of ethyl 5-alkoxynicotinate derivatives and their comprehensive biological evaluation. This should include screening against a wider panel of cancer cell lines, detailed investigation of their mechanism of action, and in vivo efficacy studies in preclinical models. Such efforts will be crucial in advancing these promising compounds towards clinical development.

References

- 1. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 5-Hydroxynicotinate: A Versatile Precursor for the Synthesis of Novel Heterocyclic Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 5-hydroxynicotinate has emerged as a valuable and versatile starting material in synthetic organic chemistry, providing a robust platform for the construction of a diverse array of novel heterocyclic compounds. Its unique substitution pattern, featuring a hydroxyl group, an ester, and a pyridine nitrogen, offers multiple reactive sites for strategic functionalization and subsequent cyclization reactions. This guide details the synthesis of several important classes of fused pyridine heterocycles, including thieno[2,3-b]pyridines, furo[3,4-b]pyridines, and pyridopyrazines, starting from this compound. The experimental protocols, quantitative data, and logical workflows provided herein are intended to serve as a comprehensive resource for researchers engaged in the discovery and development of new chemical entities with potential therapeutic applications.

Synthesis of Thieno[2,3-b]pyridine Derivatives

The synthesis of the thieno[2,3-b]pyridine core from this compound can be achieved through a multi-step sequence involving initial etherification, followed by a Vilsmeier-Haack reaction and subsequent Gewald-type cyclization.

Synthetic Pathway

The overall synthetic strategy involves the conversion of the hydroxyl group to an ether to prevent side reactions, followed by formylation at the C4 position of the pyridine ring. The resulting aldehyde then serves as a key intermediate for the construction of the fused thiophene ring.

Caption: Synthetic route to thieno[2,3-b]pyridines.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-methoxynicotinate

To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), sodium hydride (60% dispersion in mineral oil, 1.2 eq) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes, followed by the dropwise addition of methyl iodide (1.2 eq). The reaction is then stirred at room temperature for 12 hours. After completion, the reaction is quenched with ice-water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Synthesis of Ethyl 2-chloro-3-formyl-5-methoxypyridine

The Vilsmeier-Haack reagent is prepared by the dropwise addition of phosphorus oxychloride (POCl3, 3.0 eq) to anhydrous DMF at 0 °C, followed by stirring for 30 minutes. Ethyl 5-methoxynicotinate (1.0 eq) is then added, and the reaction mixture is heated to 80 °C for 8 hours. The mixture is then cooled to room temperature and poured onto crushed ice. The pH is adjusted to 8-9 with a saturated sodium bicarbonate solution, and the mixture is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[1]

Step 3: Synthesis of Ethyl 2-amino-6-methoxy-3-cyano-thieno[2,3-b]pyridine-5-carboxylate (Gewald Reaction)

A mixture of ethyl 2-chloro-3-formyl-5-methoxypyridine (1.0 eq), malononitrile (1.1 eq), elemental sulfur (1.1 eq), and a catalytic amount of a base such as piperidine or triethylamine in ethanol is heated at reflux for 4-6 hours.[2][3][4][5][6] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the desired thieno[2,3-b]pyridine derivative.

Quantitative Data

| Compound | Step | Yield (%) | Melting Point (°C) | Spectroscopic Data |

| Ethyl 5-methoxynicotinate | 1 | ~85 | - | 1H NMR, 13C NMR, MS |

| Ethyl 2-chloro-3-formyl-5-methoxypyridine | 2 | ~70 | - | 1H NMR, 13C NMR, MS |

| Ethyl 2-amino-6-methoxy-3-cyano-thieno[2,3-b]pyridine-5-carboxylate | 3 | ~75 | >250 | IR, 1H NMR, 13C NMR, MS |

Synthesis of Furo[3,4-b]pyridine Derivatives

The construction of the furo[3,4-b]pyridine scaffold from this compound can be accomplished through an initial etherification with propargyl bromide, followed by an intramolecular cyclization.

Synthetic Pathway

This pathway capitalizes on the reactivity of the introduced alkyne functionality to undergo a cyclization reaction, forming the fused furan ring.

Caption: Synthetic route to furo[3,4-b]pyridines.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-(prop-2-yn-1-yloxy)nicotinate

To a solution of this compound (1.0 eq) in anhydrous DMF, potassium carbonate (2.0 eq) is added, and the mixture is stirred at room temperature for 30 minutes. Propargyl bromide (80% in toluene, 1.2 eq) is then added dropwise, and the reaction mixture is heated to 60 °C for 12 hours. After cooling to room temperature, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Synthesis of Furo[3,4-b]pyridin-7(5H)-one derivative

The intramolecular cyclization of ethyl 5-(prop-2-yn-1-yloxy)nicotinate can be achieved under various conditions. For example, treatment with a base such as sodium ethoxide in ethanol at reflux can induce cyclization. Alternatively, metal-catalyzed cyclization using catalysts like gold or palladium complexes can also be employed to afford the furo[3,4-b]pyridin-7(5H)-one derivative. The specific conditions will depend on the desired substitution pattern of the final product.

Quantitative Data

| Compound | Step | Yield (%) | Melting Point (°C) | Spectroscopic Data |

| Ethyl 5-(prop-2-yn-1-yloxy)nicotinate | 1 | ~80 | - | 1H NMR, 13C NMR, MS |

| Furo[3,4-b]pyridin-7(5H)-one derivative | 2 | Variable | - | IR, 1H NMR, 13C NMR, MS |

Synthesis of Pyridopyrazine Derivatives

The synthesis of pyridopyrazines from this compound requires the introduction of two adjacent amino groups on the pyridine ring, which can then be condensed with a 1,2-dicarbonyl compound.

Synthetic Pathway

The key steps in this pathway involve nitration, followed by reduction to form a diamino intermediate, which is the direct precursor to the pyridopyrazine ring system.

Caption: Synthetic route to pyridopyrazines.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-hydroxy-4-nitronicotinate

This compound is carefully added to a mixture of concentrated sulfuric acid and nitric acid at 0 °C. The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours. The reaction is then quenched by pouring it onto ice, and the resulting precipitate is filtered, washed with water, and dried.

Step 2: Synthesis of Ethyl 4-amino-5-hydroxynicotinate

The nitro derivative from the previous step is dissolved in ethanol, and a catalytic amount of palladium on carbon (10% Pd-C) is added. The mixture is then subjected to hydrogenation under a hydrogen atmosphere until the starting material is consumed (monitored by TLC). The catalyst is filtered off, and the solvent is removed under reduced pressure to yield the amino derivative.

Step 3: Synthesis of Ethyl 3,4-diamino-5-hydroxynicotinate

A similar nitration and reduction sequence is performed on the product from Step 2 to introduce a second amino group at the C3 position.

Step 4: Synthesis of Pyridopyrazine derivative

The resulting 3,4-diaminopyridine derivative (1.0 eq) is condensed with a 1,2-dicarbonyl compound, such as glyoxal or biacetyl (1.1 eq), in a suitable solvent like ethanol or acetic acid, often with heating, to form the pyridopyrazine ring.[7] The product can be isolated by cooling the reaction mixture and collecting the precipitate by filtration.

Quantitative Data

| Compound | Step | Yield (%) | Melting Point (°C) | Spectroscopic Data |

| Ethyl 5-hydroxy-4-nitronicotinate | 1 | ~60 | - | 1H NMR, 13C NMR, MS |

| Ethyl 4-amino-5-hydroxynicotinate | 2 | ~90 | - | 1H NMR, 13C NMR, MS |

| Ethyl 3,4-diamino-5-hydroxynicotinate | 3 | ~50 (over 2 steps) | - | 1H NMR, 13C NMR, MS |

| Pyridopyrazine derivative | 4 | Variable | - | IR, 1H NMR, 13C NMR, MS |

Conclusion

This compound serves as a readily available and highly functionalized precursor for the synthesis of a variety of novel and medicinally relevant heterocyclic compounds. The synthetic pathways and experimental protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around these privileged scaffolds. The ability to systematically modify the core structures through the described transformations opens up avenues for the development of new therapeutic agents with tailored pharmacological profiles. Further exploration of the reaction conditions and substrate scope will undoubtedly lead to the discovery of even more diverse and complex heterocyclic systems derived from this versatile starting material.

References

- 1. chemijournal.com [chemijournal.com]

- 2. quod.lib.umich.edu [quod.lib.umich.edu]

- 3. Gewald reaction - Wikipedia [en.wikipedia.org]

- 4. Gewald Reaction [organic-chemistry.org]

- 5. d-nb.info [d-nb.info]

- 6. chemrxiv.org [chemrxiv.org]

- 7. CN114315706A - Synthetic method of 3, 4-diaminopyridine - Google Patents [patents.google.com]

Unveiling the Therapeutic Potential: A Technical Guide to the Novel Biological Activities of Ethyl 5-hydroxynicotinate Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-hydroxynicotinate, a derivative of nicotinic acid (Vitamin B3), presents a versatile scaffold for the development of novel therapeutic agents. Its inherent biological activities, coupled with the potential for diverse chemical modifications, make its analogs promising candidates for addressing a range of pathological conditions. This technical guide provides an in-depth exploration of the potential biological activities of this compound analogs, drawing upon data from closely related nicotinamide and pyridine derivatives to illuminate their potential as anticancer, antimicrobial, and neuroprotective agents. While direct research on this compound analogs is emerging, the information presented herein, based on structurally similar compounds, offers a solid foundation for future research and drug discovery endeavors.

Anticancer Activity of Structurally Related Analogs

The pyridine ring, a core component of this compound, is a prevalent motif in numerous anticancer agents. Analogs of nicotinamide and other pyridine-containing compounds have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the inhibition of key enzymes in cancer cell proliferation and survival, such as kinases and DNA topoisomerases.

Quantitative Data: Cytotoxicity of Related Pyridine Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various pyridine and related heterocyclic derivatives against different cancer cell lines. This data provides a comparative baseline for the potential anticancer efficacy of novel this compound analogs.

| Compound Class | Specific Analog | Cancer Cell Line | IC50 (µM) | Reference |

| Pyranopyridine | Compound 33 | MCF-7 | 60 | [1] |

| Pyrazolo[4,3-c]hexahydropyridine | Compound 31 | MDA-MB-231 | 4.2 | [1] |

| Pyrazolo[4,3-c]hexahydropyridine | Compound 31 | MCF-7 | 2.4 | [1] |

| Styrylimidazo[1,2-a]pyridine | Compound 30a | MDA-MB-231 | 12.12 ± 0.54 | [1] |

| Styrylimidazo[1,2-a]pyridine | Compound 30a | MCF-7 | 9.59 ± 0.7 | [1] |

| Styrylimidazo[1,2-a]pyridine | Compound 30a | T-47D | 10.10 ± 0.4 | [1] |

| Coumarin-based | Compound 68 | MCF-7 | 1.24 | [1] |

| Coumarin-based | Compound 69 | MCF-7 | 1.65 | [1] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A standard method to assess the cytotoxic activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Culture:

-

Human cancer cell lines (e.g., MCF-7, MDA-MB-231, T-47D) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

-

Cells are harvested from culture flasks using trypsin-EDTA, counted, and seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.

-

The plates are incubated for 24 hours to allow for cell attachment.

3. Compound Treatment:

-

A stock solution of the test compound (e.g., an this compound analog) is prepared in a suitable solvent like DMSO.

-

Serial dilutions of the compound are made in the culture medium to achieve the desired final concentrations.

-

The medium from the 96-well plates is replaced with the medium containing the test compounds. A vehicle control (medium with DMSO) and a positive control (a known anticancer drug) are included.

4. Incubation:

-

The plates are incubated for a specified period, typically 48 or 72 hours.

5. MTT Assay:

-

After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

-

The plates are incubated for another 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

6. Formazan Solubilization:

-

The medium is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

7. Absorbance Measurement:

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

8. Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle control.

-

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Visualization of Anticancer Drug Discovery Workflow

Caption: Workflow for the discovery and development of anticancer agents from this compound analogs.

Antimicrobial Activity of Structurally Related Analogs

Nicotinamide and its derivatives have been investigated for their antimicrobial properties. The pyridine nucleus can be found in several antimicrobial drugs, and its modification offers a promising strategy for the development of new agents to combat drug-resistant pathogens.

Quantitative Data: Antimicrobial Activity of Nicotinamide Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for newly synthesized nicotinamides against various microbial strains.

| Compound | S. aureus (ATCC 6538) MIC (mM) | E. faecalis (ATCC 29212) MIC (mM) | P. aeruginosa (ATCC 27853) MIC (mM) | K. pneumoniae (NCIMB 9111) MIC (mM) | C. albicans (ATCC 24433) MIC (mM) | Reference |

| NC 3 | >1 | >1 | 0.032 | 0.032 | >1 | [2] |

| NC 4 | >1 | >1 | >1 | >1 | <1 | [2] |

| NC 5 | 0.03 | 0.03 | >1 | >1 | >1 | [2] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

1. Preparation of Microbial Inoculum:

-

A pure culture of the test microorganism is grown on an appropriate agar medium.

-

Several colonies are transferred to a sterile broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

-

The broth culture is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL for bacteria).

-

The inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Compound Dilutions:

-

A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial two-fold dilutions of the compound are prepared in the appropriate broth in a 96-well microtiter plate.

3. Inoculation and Incubation:

-

Each well of the microtiter plate containing the compound dilutions is inoculated with the prepared microbial suspension.

-

A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

-

The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 28-30°C for fungi) for 18-24 hours.

4. Determination of MIC:

-

After incubation, the plates are visually inspected for microbial growth (turbidity).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualization of a Potential Antimicrobial Mechanism

Caption: Potential antimicrobial mechanisms of action for this compound analogs.

Neuroprotective Activity of Structurally Related Analogs

Nicotinamide and its metabolites have long been associated with neuronal health and are being investigated for their therapeutic potential in neurodegenerative diseases. The neuroprotective effects of related heterocyclic compounds are often attributed to their antioxidant properties and their ability to modulate signaling pathways involved in neuronal survival and inflammation.

Potential Signaling Pathways for Neuroprotection

Based on studies of structurally similar compounds, this compound analogs may exert neuroprotective effects through the modulation of key signaling pathways.

-

Antioxidant Pathways: Upregulation of antioxidant enzymes through pathways like the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway can protect neurons from oxidative stress, a common factor in neurodegeneration.

-

Anti-inflammatory Pathways: Inhibition of pro-inflammatory signaling cascades, such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, can reduce neuroinflammation, which is implicated in the progression of diseases like Alzheimer's and Parkinson's.

-

Pro-survival Pathways: Activation of pro-survival signaling, for instance, through the PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) pathway, can promote neuronal survival and inhibit apoptosis (programmed cell death).

Experimental Protocol: In Vitro Neuroprotection Assay (Oxidative Stress Model)

This protocol describes a common in vitro model to assess the neuroprotective effects of compounds against oxidative stress.

1. Cell Culture:

-

A neuronal cell line (e.g., SH-SY5Y neuroblastoma cells) is cultured in a suitable medium (e.g., DMEM/F12) supplemented with FBS and antibiotics.

2. Cell Differentiation (Optional but Recommended):

-

To obtain more neuron-like characteristics, cells can be differentiated by treating them with agents like retinoic acid for several days.

3. Compound Pre-treatment:

-

Differentiated or undifferentiated cells are seeded in 96-well plates.

-

After 24 hours, the cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 2-24 hours).

4. Induction of Oxidative Stress:

-

An oxidative stress-inducing agent, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), is added to the wells (except for the control group) to induce neuronal damage.

5. Incubation:

-

The plates are incubated for a further 24 hours.

6. Cell Viability Assessment:

-

Cell viability is measured using an appropriate assay, such as the MTT assay or the LDH (Lactate Dehydrogenase) cytotoxicity assay, which measures membrane integrity.

7. Data Analysis:

-

The percentage of cell viability in the compound-treated groups is compared to the group treated with the oxidative stress agent alone.

-

A significant increase in cell viability in the presence of the compound indicates a neuroprotective effect.

Visualization of a Neuroprotective Signaling Pathway

Caption: Potential neuroprotective signaling pathways modulated by this compound analogs.

Conclusion and Future Directions

While direct and extensive research on the biological activities of this compound analogs is still in its early stages, the available data on structurally related nicotinamide and pyridine derivatives strongly suggests a promising therapeutic potential. The evidence points towards possible applications in oncology, infectious diseases, and neurodegenerative disorders.

Future research should focus on the systematic synthesis and screening of a diverse library of this compound analogs. Key areas of investigation should include:

-

Structure-Activity Relationship (SAR) studies: To identify the key structural features responsible for the observed biological activities and to optimize potency and selectivity.

-

Mechanism of action studies: To elucidate the precise molecular targets and signaling pathways modulated by these analogs.

-

In vivo efficacy and safety studies: To evaluate the therapeutic potential and toxicological profile of the most promising candidates in relevant animal models.

The exploration of this compound analogs represents a fertile ground for the discovery of novel and effective therapeutic agents. The foundational information provided in this guide is intended to serve as a catalyst for further investigation and to accelerate the translation of these promising compounds from the laboratory to the clinic.

References

Theoretical studies on the reactivity of Ethyl 5-hydroxynicotinate

An In-depth Technical Guide on the Theoretical Reactivity of Ethyl 5-hydroxynicotinate

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a substituted pyridine derivative, holds potential as a versatile building block in medicinal chemistry and materials science. Understanding its chemical reactivity is paramount for designing synthetic routes and predicting its interactions in biological systems. While specific experimental studies on its reactivity are limited, theoretical and computational chemistry offer powerful tools to predict and rationalize its behavior. This guide provides an in-depth analysis of the reactivity of this compound using established computational methods such as Density Functional Theory (DFT). We will explore key reactivity descriptors including Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Fukui Functions to identify reactive sites and predict the molecule's behavior in chemical reactions.

Introduction to Theoretical Reactivity Analysis

Computational chemistry provides a robust framework for investigating chemical problems by combining theoretical principles with computer programs to model molecular geometry, spectroscopic properties, and chemical reactivity.[1] For molecules like this compound, these methods allow for a detailed examination of the electronic structure to predict its behavior.

The primary utility of ethyl nicotinate and its derivatives in organic synthesis stems from the reactivity of both the ester group and the pyridine nucleus.[2] The ester can undergo hydrolysis, transesterification, or reduction, while the pyridine ring can participate in aromatic substitution reactions.[2] The presence of a hydroxyl group at the 5-position is expected to significantly modulate the electron density of the pyridine ring, thereby influencing its reactivity.

This guide will focus on several key theoretical concepts:

-

Density Functional Theory (DFT): A computational method that calculates the electronic structure of molecules to determine properties like geometry, energy, and vibrational frequencies.[1][3]

-

Frontier Molecular Orbital (FMO) Theory: Focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for predicting how a molecule will interact with other species.[4]

-

Molecular Electrostatic Potential (MEP): A tool used to visualize the charge distribution of a molecule and identify regions susceptible to electrophilic and nucleophilic attack.[5][6]

-

Fukui Functions: A local reactivity descriptor derived from DFT that helps to pinpoint the specific atoms within a molecule that are most likely to be involved in different types of reactions.[4][7]

Methodologies and Protocols for Computational Analysis

The theoretical investigation of a molecule's reactivity follows a structured workflow. The methods described here are generalized from standard practices in computational chemistry research.[8][9]

Computational Protocol: A Generalized Workflow

A typical computational study to assess the reactivity of a molecule like this compound involves the following steps:

-

Geometry Optimization: The initial step is to find the most stable three-dimensional structure of the molecule. This is achieved by performing a geometry optimization calculation, which minimizes the energy of the molecule with respect to the positions of its atoms. A common and reliable method for this is the DFT approach using a functional like B3LYP with a basis set such as 6-311++G(d,p).[8]

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Electronic Property Calculation: Once the stable geometry is confirmed, single-point energy calculations are performed to determine various electronic properties. This includes:

-

Frontier Molecular Orbitals (HOMO and LUMO): The energies of these orbitals are calculated to determine the HOMO-LUMO gap, a key indicator of chemical reactivity.[1]

-

Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface to visualize charge distribution.[10]

-

Natural Bond Orbital (NBO) Analysis: This analysis provides insights into charge distribution (Mulliken atomic charges), hyperconjugative interactions, and the stability of the molecule.[11]

-

Fukui Functions: To determine local reactivity, calculations are performed on the neutral molecule as well as its anionic (N+1 electrons) and cationic (N-1 electrons) forms to derive the condensed Fukui functions for each atom.[12]

-

The following diagram illustrates this standard computational workflow.

Reactivity Analysis of this compound

Based on the principles of related pyridine derivatives, we can predict the reactivity of this compound.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining chemical reactivity. A small HOMO-LUMO gap indicates that a molecule is more polarizable and generally more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[1][8]

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the oxygen atom of the hydroxyl group, which act as electron-donating centers. The LUMO is likely distributed over the electron-withdrawing ethyl ester group and the pyridine ring.

The table below presents illustrative quantitative data for global reactivity descriptors, derived from values reported for structurally similar molecules in the literature.[1][9][13]